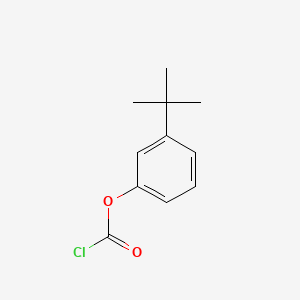

m-tert-Butylphenyl chloroformate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

M-tert-Butylphenyl chloroformate is a useful research compound. Its molecular formula is C11H13ClO2 and its molecular weight is 212.67 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Key Intermediate

m-tert-Butylphenyl chloroformate serves as a crucial intermediate in the synthesis of various chemical compounds. It is primarily utilized in the preparation of carbamates and other derivatives through reactions with amines and alcohols. The ability to modify functional groups makes it valuable in synthetic organic chemistry.

| Synthesis Reaction | Reactants | Products |

|---|---|---|

| Carbamate Formation | m-tert-butylphenol + methylamine | m-tert-butylphenyl N-methylcarbamate |

| Esterification | m-tert-butylphenol + alcohol | m-tert-butylphenyl ester |

Pharmaceutical Applications

Drug Development

In pharmaceutical research, this compound is employed as a protecting group for amines during synthetic procedures. This protection strategy is essential for the selective modification of complex molecules, allowing for the synthesis of active pharmaceutical ingredients (APIs). For instance, it has been used in synthesizing inhibitors for SARS-CoV-2, where modifications to the phenyl group were shown to enhance potency against viral targets .

Case Study: SARS-CoV-2 Inhibitors

Research demonstrated that modifying the tert-butylphenyl group could significantly influence the inhibitory activity against the viral protease. The study highlighted the importance of structural variations in optimizing drug efficacy .

Agrochemical Formulations

Pesticide Development

this compound is utilized in developing pesticides, particularly carbamate-based insecticides. Its role as a cholinesterase inhibitor makes it effective against various pests, including insects and nematodes. This functionality is crucial for agricultural applications where pest control is necessary.

| Pesticide Type | Active Ingredient | Target Pests |

|---|---|---|

| Carbamate Insecticide | m-tert-butylphenyl N-methylcarbamate | Insects, mites, nematodes |

Material Science

Polymer Chemistry

In polymer science, this compound is used as a reagent for modifying polymers through carbamation processes. This application enhances the properties of polymers, making them suitable for various industrial uses.

Análisis De Reacciones Químicas

Nucleophilic Substitution with Amines

The chloroformate undergoes nucleophilic substitution with amines to form carbamates:

R-O-COCl+NH2R′→R-O-CO-NHR′+HCl

Example : Reaction with methylamine yields m-tert-butylphenyl N-methylcarbamate, a potent cholinesterase inhibitor .

Hydrolysis

In aqueous environments, the compound hydrolyzes to form m-tert-butylphenol and carbon dioxide :

R-O-COCl+H2O→R-OH+CO2+HCl

This reaction is catalyzed by bases like pyridine .

Reaction with Alcohols

Chloroformates react with alcohols to form carbonate esters :

R-O-COCl+R’OH→R-O-COOR’+HCl

This mechanism is analogous to other chloroformates .

Reaction Conditions and Products

| Reaction Type | Conditions | Products |

|---|---|---|

| Nucleophilic Substitution | Amines (e.g., methylamine), bases (pyridine) | Carbamate esters (e.g., m-tert-butylphenyl N-methylcarbamate) |

| Hydrolysis | Water, bases (pyridine) | m-tert-butylphenol, CO₂, HCl |

| Reaction with Alcohols | Alcohols (e.g., methanol), bases | Carbonate esters (e.g., m-tert-butylphenyl methyl carbonate) |

Toxicological and Industrial Significance

The chloroformate intermediate is critical in synthesizing carbamate pesticides. For example, m-tert-butylphenyl N-methylcarbamate exhibits 10× greater cholinesterase inhibition than its structural isomer m-tert-butylphenyl N-methylcarbamate, making it effective against insects and nematodes .

Comparative Analysis with Analogous Compounds

Propiedades

Número CAS |

49561-88-8 |

|---|---|

Fórmula molecular |

C11H13ClO2 |

Peso molecular |

212.67 g/mol |

Nombre IUPAC |

(3-tert-butylphenyl) carbonochloridate |

InChI |

InChI=1S/C11H13ClO2/c1-11(2,3)8-5-4-6-9(7-8)14-10(12)13/h4-7H,1-3H3 |

Clave InChI |

BYUPCPGESMKIBW-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=CC(=CC=C1)OC(=O)Cl |

SMILES canónico |

CC(C)(C)C1=CC(=CC=C1)OC(=O)Cl |

Key on ui other cas no. |

49561-88-8 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.